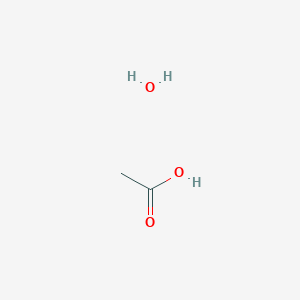

Acetate monohydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

19215-29-3 |

|---|---|

Molekularformel |

C2H6O3 |

Molekulargewicht |

78.07 g/mol |

IUPAC-Name |

acetic acid;hydrate |

InChI |

InChI=1S/C2H4O2.H2O/c1-2(3)4;/h1H3,(H,3,4);1H2 |

InChI-Schlüssel |

PQLVXDKIJBQVDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Sodium Acetate

An in-depth technical guide or whitepaper on the core chemical properties of sodium acetate (B1210297) monohydrate, tailored for researchers, scientists, and drug development professionals.

Introduction

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile and widely utilized compound in research and pharmaceutical development.[1] It is commercially available in two primary forms: anhydrous sodium acetate (C₂H₃NaO₂) and sodium acetate trihydrate (C₂H₃NaO₂·3H₂O). While the monohydrate form (C₂H₃NaO₃) is also recognized, the trihydrate is the most common hydrated variant encountered in laboratory settings. This guide provides a comprehensive overview of the core chemical and physical properties of sodium acetate, focusing on the well-documented anhydrous and trihydrate forms, presenting quantitative data, experimental protocols, and key chemical behaviors relevant to scientific applications.

Core Physical and Chemical Properties

Sodium acetate is a colorless, crystalline salt that is hygroscopic in its anhydrous form and efflorescent (loses water of hydration) in its trihydrate form when exposed to warm, dry air.[2][3] When heated to decomposition, it emits a characteristic vinegar-like odor.[1][2]

| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate |

| Chemical Formula | C₂H₃NaO₂[2] | C₂H₃NaO₂·3H₂O[4] |

| Molar Mass | 82.03 g/mol [2][5] | 136.08 g/mol [5] |

| CAS Number | 127-09-3[2] | 6131-90-4[2] |

| Appearance | White, hygroscopic, granular powder[2] | Colorless, transparent crystals or white granular powder |

| Density | 1.528 g/cm³ (at 20 °C)[6] | 1.45 g/cm³ (at 20 °C)[2][6] |

| Melting Point | 324 °C (615 °F; 597 K)[2][6] | 58 °C (136 °F; 331 K)[2][7] |

| Boiling Point | 881.4 °C (1,618.5 °F; 1,154.5 K)[2] | 122 °C (252 °F; 395 K) with decomposition[2] |

| pKa (of Acetic Acid) | 4.76 | 4.76 |

| pH of Solution | 8.5 - 9.9 (246 g/L at 25 °C) | 8.0 - 9.5 (1% solution)[5][8] |

Solubility

Sodium acetate is highly soluble in water, and its solubility increases significantly with temperature.[1] It is also soluble in alcohols and other polar solvents.[2][9]

| Solvent | Form | Temperature | Solubility ( g/100 mL) |

| Water | Anhydrous | 0 °C | 119[2][9] |

| 20 °C | 123.3[2][9] | ||

| 100 °C | 162.9[2][9] | ||

| Water | Trihydrate | 0 °C | 36.2[2][9] |

| 20 °C | 46.4[2][9] | ||

| 50 °C | 82[2] | ||

| Ethanol | Anhydrous | - | Moderately Soluble (5.3 g/100mL)[6] |

Acidity, Basicity, and Buffering Capacity

Sodium acetate is the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide). Consequently, when dissolved in water, it undergoes hydrolysis to produce a mildly alkaline solution with a pH greater than 7.[10][11] The acetate ion (CH₃COO⁻) acts as a conjugate base, accepting a proton from water to form acetic acid and hydroxide (B78521) ions (OH⁻).[11]

This property makes sodium acetate a crucial component in buffer solutions. When combined with its conjugate acid, acetic acid, it can resist significant changes in pH, which is particularly useful for biochemical reactions that are pH-dependent within a mildly acidic range (pH 4–6).[2]

Reactivity and Stability

Stability : Sodium acetate is stable under standard storage conditions.[4][12] The anhydrous form is hygroscopic and should be protected from moisture, while the trihydrate can effloresce in warm, dry air.[3][13] For maximum stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[4][13] The typical shelf life is approximately 36 months under optimal conditions.[13]

Reactivity :

-

Reaction with Strong Acids : It reacts with strong acids (e.g., HCl, H₂SO₄) to form acetic acid and the corresponding sodium salt. This is a fundamental acid-base neutralization reaction.[14]

-

CH₃COONa + HCl → CH₃COOH + NaCl

-

-

Ester Formation : Sodium acetate can be used to form esters when reacted with an alkyl halide, such as bromoethane.[2][15]

-

CH₃COONa + CH₃CH₂Br → CH₃COOCH₂CH₃ + NaBr

-

-

Decarboxylation : When heated strongly in the presence of a strong base like sodium hydroxide (typically with a calcium oxide catalyst, known as soda-lime), sodium acetate undergoes decarboxylation to produce methane (B114726) gas.[2][15]

-

CH₃COONa + NaOH → CH₄ + Na₂CO₃

-

-

Incompatibilities : It is incompatible with strong oxidizing agents (e.g., potassium permanganate), halogens, nitric acid, and potassium nitrate.[4][12][14] Explosive mixtures can form with fluorine or potassium nitrate.[12]

Experimental Protocols

This protocol describes a common laboratory method for synthesizing sodium acetate from acetic acid and sodium bicarbonate.[9][16]

Methodology :

-

Measure a defined volume of acetic acid (e.g., 5-10% solution like vinegar) and place it into a beaker.[16]

-

Slowly add sodium bicarbonate (baking soda) to the acetic acid solution while stirring continuously. Addition should be gradual to control the effervescence from the production of CO₂ gas.[16]

-

Continue adding sodium bicarbonate until the bubbling ceases, indicating the complete neutralization of the acid.

-

Gently heat the resulting sodium acetate solution on a hot plate to evaporate the excess water and concentrate the solution.[16]

-

Once the solution is sufficiently concentrated (crystals may begin to form on the surface), remove it from the heat and allow it to cool slowly and undisturbed to room temperature.[17][18]

-

Crystals of sodium acetate trihydrate will form upon cooling.

-

Separate the crystals from the remaining liquid via filtration.

-

The collected crystals can be further dried to remove residual moisture.[16]

This protocol is widely used in molecular biology, particularly for the precipitation of DNA.[19]

Methodology :

-

Weigh 12.3 g of anhydrous sodium acetate.

-

Dissolve the solid in approximately 40 mL of high-purity (e.g., MilliQ) water.

-

Carefully adjust the pH of the solution to 5.2 using glacial acetic acid. Monitor the pH continuously with a calibrated pH meter.

-

Once the target pH is reached, transfer the solution to a graduated cylinder and add high-purity water to bring the final volume to 50 mL.

-

This creates a 3 M stock solution, which can be stored at room temperature or 2-8°C. For working applications like DNA extraction, it is typically diluted tenfold to a 0.3 M concentration.[19]

This method determines the purity of a sodium acetate sample.[8]

Methodology :

-

Accurately weigh approximately 200 mg of the sodium acetate sample that has been previously dried to remove moisture.

-

Dissolve the sample in 40 mL of glacial acetic acid.

-

Add 2 drops of crystal violet solution, which will act as the indicator.

-

Titrate the solution with a standardized 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid.

-

The endpoint is reached when the color of the indicator changes from violet to blue-green.

-

Perform a blank titration (using all reagents except the sample) and make any necessary corrections to the final volume.

-

The purity is calculated based on the volume of titrant used, where each mL of 0.1 N perchloric acid is equivalent to 8.203 mg of C₂H₃NaO₂.[8]

References

- 1. byjus.com [byjus.com]

- 2. Sodium acetate - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. SODIUM ACETATE [www2.atmos.umd.edu]

- 5. chemignition.com [chemignition.com]

- 6. Sodium acetate | 127-09-3 [chemicalbook.com]

- 7. Sodium acetate hydrate, Puratronic™, 99.9985% (metals basis) | Fisher Scientific [fishersci.ca]

- 8. fao.org [fao.org]

- 9. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]

- 10. quora.com [quora.com]

- 11. The pH of aqueous solution of sodium acetate is (1) 7 (2) Very low ( 3 ) .. [askfilo.com]

- 12. Sodium acetate(127-09-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 13. vinipul.com [vinipul.com]

- 14. vinipul.com [vinipul.com]

- 15. Sodium Acetate: Preparation, Reactions and Applications_Chemicalbook [chemicalbook.com]

- 16. Amasci.net - Sodium acetate synthesis [amasci.net]

- 17. google.com [google.com]

- 18. flinnsci.com [flinnsci.com]

- 19. Sodium acetate solution [protocols.io]

A Technical Guide to the Solubility of Sodium Acetate Monohydrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium acetate (B1210297) monohydrate in a range of common solvents. The information contained herein is intended to support research, development, and formulation activities where sodium acetate is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of sodium acetate is significantly influenced by the solvent and temperature. The following tables summarize the quantitative solubility data for both the anhydrous and trihydrate forms of sodium acetate in various solvents.

Table 1: Solubility of Anhydrous Sodium Acetate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 119[1] |

| Water | 20 | 123.3[1] |

| Water | 30 | 125.5[1] |

| Water | 60 | 137.2[1] |

| Water | 100 | 162.9[1] |

| Methanol | 15 | 16[1][2] |

| Methanol | 67.7 | 16.55[1][2] |

| Acetone | 15 | 0.05 ( g/100g )[2] |

Table 2: Solubility of Sodium Acetate Trihydrate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | -10 | 32.9[1] |

| Water | 0 | 36.2[1] |

| Water | 20 | 46.4[1] |

| Water | 50 | 82[1] |

| Ethanol | --- | 5.3[1][2] |

Experimental Protocols for Solubility Determination

The following methodologies outline standard procedures for determining the solubility of sodium acetate monohydrate. These protocols can be adapted based on the specific solvent and available laboratory equipment.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

Sodium this compound

-

Selected Solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of sodium this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filtration: Immediately filter the sample using a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a portion of the clear filtrate, evaporate the solvent, and then weigh the remaining solid residue.

-

Titration: For aqueous solutions, the acetate concentration can be determined by titration with a standardized acid.[3]

-

Chromatographic Analysis (HPLC): Dilute the filtrate to a suitable concentration and analyze using an appropriate HPLC method.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the amount of solute quantified in the known volume of the solvent.

Polythermal Method (Dynamic Method)

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Materials:

-

Sodium this compound

-

Selected Solvent

-

Jacketed reaction vessel with a temperature probe and stirrer

-

Circulating water bath with heating and cooling capabilities

-

Analytical balance

Procedure:

-

Preparation of a Solution of Known Concentration: Prepare a solution of sodium this compound in the chosen solvent at a concentration below the expected saturation point.

-

Heating and Dissolution: Gently heat the solution while stirring until all the solid is completely dissolved.

-

Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) while continuously stirring.

-

Observation of Crystallization: Visually observe the solution for the first appearance of crystals, which indicates the saturation point. The temperature at which this occurs is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for several different concentrations to generate a solubility curve as a function of temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like sodium this compound.

Caption: Logical workflow for solubility assessment.

This guide provides foundational knowledge on the solubility of sodium this compound. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of your process or formulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Sodium Acetate (B1210297) Monohydrate

This technical guide provides a comprehensive overview of the core methodologies for synthesizing and purifying sodium acetate, with a focus on producing the monohydrate form, although the trihydrate and anhydrous forms are also discussed as they are integral to the overall process. The information is tailored for professionals in research and drug development, emphasizing detailed experimental protocols, quantitative data, and process visualization.

Introduction

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile compound widely used in the pharmaceutical, chemical, and food industries.[1][2] In pharmaceutical applications, it serves as an electrolyte replenisher, a systemic and urinary alkalinizing agent, and a buffering agent in various formulations.[2] The compound exists in anhydrous (CH₃COONa), trihydrate (CH₃COONa·3H₂O), and monohydrate forms. The trihydrate is the common crystalline form obtained from aqueous solutions at room temperature.[3] Achieving high purity is critical for pharmaceutical use, necessitating robust synthesis and purification protocols.

This document details common synthesis routes involving the neutralization of acetic acid and subsequent purification techniques, primarily focusing on recrystallization to yield high-purity sodium acetate monohydrate.

Synthesis of Sodium Acetate

The industrial and laboratory preparation of sodium acetate typically involves the neutralization of acetic acid with a suitable sodium base.[4] The most common reactants are sodium hydroxide (B78521), sodium carbonate, and sodium bicarbonate.[1][4]

Synthesis via Neutralization of Acetic Acid

The fundamental reaction is a classic acid-base neutralization. The choice of base can influence the reaction's vigor, by-products, and overall cost-effectiveness.

-

With Sodium Hydroxide (NaOH): This reaction is a direct neutralization that produces sodium acetate and water. It is a common industrial method.[1][4][5] CH₃COOH + NaOH → CH₃COONa + H₂O[1]

-

With Sodium Carbonate (Na₂CO₃): This reaction yields sodium acetate, water, and carbon dioxide gas. The effervescence requires slow addition of the carbonate to prevent overflow.[1][3] 2CH₃COOH + Na₂CO₃ → 2CH₃COONa + H₂O + CO₂[1]

-

With Sodium Bicarbonate (NaHCO₃): Similar to sodium carbonate, this reaction produces carbon dioxide and is well-known from the common "baking soda and vinegar volcano" experiment.[4][6] CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂

Comparative Synthesis Data

The selection of a synthesis route can depend on factors like desired purity, yield, and reaction control. The following table summarizes quantitative data from a patented preparation method using sodium hydroxide, which offers precise control over reaction conditions.

| Parameter | Value Range | Optimal Result |

| Reactants | Glacial Acetic Acid, Sodium Hydroxide | - |

| Reaction Temperature | 50-60°C | 60°C |

| Final pH | 7.4 - 8.2 | 8.2 |

| Filtration Temperature | 80°C | 80°C |

| Yield | 55% - 66.2% | 66.2% |

| Product Purity | 98.8% - 100.71% | 99.97% |

| (Data sourced from patent CN103833543A)[7] |

General Synthesis Workflow

The overall process for synthesizing sodium acetate from acetic acid and a sodium base follows a consistent workflow, as illustrated in the diagram below.

Caption: General workflow for sodium acetate synthesis.

Detailed Experimental Protocols

2.4.1 Protocol 1: Synthesis using Acetic Acid and Sodium Hydroxide

This protocol is adapted from industrial preparation methods and aims for high purity and yield.[7][8]

-

Reactant Preparation: Dissolve 300g of glacial acetic acid in 300g of pure water to create a 50% acetic acid solution.[7]

-

Reaction: Heat the acetic acid solution to 60°C in a suitable reaction vessel equipped with a stirrer.[7]

-

Slowly add 200g of solid sodium hydroxide to the heated solution while stirring continuously.[7] The addition should be controlled to manage the exothermic reaction.

-

Completion & pH Adjustment: After all the sodium hydroxide has been added, continue stirring for 10-15 minutes to ensure the reaction is complete.[7][8]

-

Measure the pH of the solution using a pH meter or pH paper. Adjust the pH to between 7.5 and 8.2.[7]

-

Hot Filtration: Maintain the solution temperature at 80°C and filter it through a G3 funnel to remove any insoluble impurities.[7]

-

Crystallization: Allow the filtrate to cool with continuous stirring to induce crystallization.[7] The resulting crystals will be sodium acetate trihydrate.

-

Isolation and Drying: Separate the crystals from the supernatant liquid via filtration. Dry the crystals.[7] To obtain the anhydrous form, the trihydrate can be heated to 120-130°C under vacuum.[8][9]

2.4.2 Protocol 2: Synthesis using Acetic Acid and Sodium Carbonate

This method is straightforward but requires careful addition of the carbonate to control foaming.[1][3]

-

Reactant Preparation: Pour a solution of acetic acid (e.g., 1000 mL of 9% acetic acid) into a large beaker or pot.[3]

-

Reaction: Slowly and incrementally add sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O) to the acetic acid while stirring constantly. For 1.50 moles of acetic acid, approximately 0.75 moles (214.4 grams) of sodium carbonate decahydrate are needed.[3] The slow addition is crucial to prevent the reaction from becoming too vigorous due to CO₂ evolution.[3]

-

Completion: Continue adding the sodium carbonate until all fizzing has ceased, indicating the neutralization is complete.[1]

-

Concentration: Heat the resulting sodium acetate solution to boil off excess water. Continue heating until a solid crust or skin begins to form on the surface, indicating a supersaturated solution.[3][10]

-

Isolation: Separate the formed solid sodium acetate from the remaining solution. The initial product is typically the trihydrate.[3]

Purification of Sodium Acetate

For pharmaceutical and research applications, the synthesized sodium acetate must be purified to remove unreacted starting materials, side products, and other contaminants. Recrystallization is the most effective and common method.

Recrystallization

Recrystallization refines the crude product by dissolving it in a suitable solvent at a high temperature and then allowing it to crystallize upon cooling, leaving impurities behind in the solvent.

3.1.1 Purification Methods Overview

| Method | Solvent/Reagent | Procedure | Target Purity |

| Recrystallization from Aqueous Ethanol (B145695) | Ethanol/Water mixture | Dissolve crude salt in hot aqueous ethanol, cool to crystallize the trihydrate form. | High |

| Recrystallization from Acetic Acid | Acetic Acid | Dissolve crude salt in acetic acid, crystallize, and dry under vacuum at 120°C for 10h. | High |

| Activated Charcoal Treatment | Activated Charcoal | Add to the dissolved solution before hot filtration to adsorb colored and high molecular weight impurities. | Removes specific impurities |

| Conversion to Anhydrous Salt | Heat | Slowly heat the trihydrate until it liquefies, evolves steam, solidifies, and then re-melts. | Water content < 0.02% |

| (Data sourced from Perrin and Armarego's "Purification of Laboratory Chemicals" and other sources)[10][11] |

Purification Workflow Diagram

The following diagram illustrates a typical multi-step purification process for crude sodium acetate.

Caption: Workflow for the purification of sodium acetate.

Detailed Experimental Protocols for Purification

3.3.1 Protocol 3: Recrystallization from Aqueous Ethanol

This is a standard method for obtaining pure sodium acetate trihydrate crystals.[11]

-

Dissolution: In a flask, dissolve the crude sodium acetate in a minimum amount of a hot aqueous ethanol solution. The optimal ethanol-to-water ratio should be determined empirically to ensure the salt is soluble when hot but sparingly soluble when cold.

-

Decolorization (Optional): If the solution is colored, add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal and keep the solution hot for 5-10 minutes.[10]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified sodium acetate trihydrate crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold solvent (the same aqueous ethanol mixture) to remove any adhering mother liquor.

-

Drying: Dry the crystals. For the trihydrate, air-drying or drying in a desiccator is sufficient. Overheating will drive off the water of hydration.[12]

3.3.2 Protocol 4: Conversion to Anhydrous Sodium Acetate

For applications requiring the anhydrous form, the purified trihydrate can be dehydrated.[11]

-

Initial Heating: Place the sodium acetate trihydrate crystals in a porcelain or iron dish.

-

Heat the dish slowly. The salt will first liquefy as it dissolves in its own water of crystallization.[12][11]

-

Dehydration: Continue gentle heating. Steam will be evolved, and the mass will solidify again as the water is driven off.[11]

-

Final Melting: Increase the heat to melt the anhydrous salt again. Be careful to avoid overheating, which can cause decomposition (charring).[11]

-

Cooling and Storage: Allow the molten salt to cool and solidify. Once cooled, powder the anhydrous sodium acetate and store it in a tightly sealed container to prevent moisture absorption. The resulting product should have a water content of less than 0.02%.[11]

Quality Analysis Methods

Ensuring the purity of the final sodium acetate product is paramount, especially for pharmaceutical use. Several analytical methods can be employed.

-

Nonaqueous Titration: A common assay method involves dissolving the anhydrous sample in glacial acetic acid and titrating with a standard solution of 0.1 N perchloric acid in glacial acetic acid.[12][13] The endpoint can be determined potentiometrically or with an indicator like crystal violet.[13]

-

HPLC: High-Performance Liquid Chromatography can be used to determine radiochemical purity for labeled sodium acetate and to separate it from potential impurities.[14]

-

Gas Chromatography (GC): GC is suitable for determining the presence of residual solvents.[14]

-

Loss on Drying: This test determines the water content, distinguishing between the anhydrous and hydrated forms. For the trihydrate, the loss on drying is typically between 36% and 42%.[12]

-

Limit Tests: Standard pharmacopeial tests for heavy metals (e.g., lead), chloride, sulfate, and phosphate (B84403) ensure the product meets purity requirements.[12][13]

References

- 1. talentchemicals.com [talentchemicals.com]

- 2. vinipulchemicals.com [vinipulchemicals.com]

- 3. Amasci.net - Sodium acetate synthesis [amasci.net]

- 4. Sodium acetate - Wikipedia [en.wikipedia.org]

- 5. Buy Bulk - Sodium Acetate | Wholesale Supplier [sinofoodsupply.com]

- 6. youtube.com [youtube.com]

- 7. CN103833543A - Preparation method of sodium acetate - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. CN101139280A - Sodium acetate anhydrous and preparation method and usage thereof - Google Patents [patents.google.com]

- 10. Crystallization of Homemade Sodium Acetate : 16 Steps (with Pictures) - Instructables [instructables.com]

- 11. home experiment - Recrystallizing Sodium Acetate from solution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. fao.org [fao.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of Pharmaceutical-Grade Sodium Acetate Hydrate

Introduction

Sodium acetate (B1210297) (CH₃COONa), the sodium salt of acetic acid, is a critical excipient in the pharmaceutical industry, valued for its roles as a buffering agent, pH modifier, and an electrolyte source in intravenous and dialysis solutions.[1][2] It is commercially available in two primary forms: anhydrous sodium acetate and sodium acetate trihydrate (C₂H₃NaO₂,3H₂O). While the term "monohydrate" is occasionally used, the trihydrate is the most common and officially recognized hydrated form in major pharmacopeias for pharmaceutical applications.[3][4] This technical guide provides an in-depth overview of the core physical and chemical characteristics of pharmaceutical-grade sodium acetate, with a focus on the trihydrate form as specified by leading pharmacopeias. The data is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for formulation and quality control purposes.

General Physicochemical Properties

Sodium acetate is a colorless, crystalline solid that is highly soluble in water.[1] The trihydrate form effloresces (loses water of hydration) in warm, dry air.[5][6] The fundamental properties of both the anhydrous and trihydrate forms are summarized below for comparison.

| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate |

| Appearance | White, odorless, granular, hygroscopic powder.[7] | Colorless, transparent crystals or a white, granular crystalline powder.[7][8] |

| Molecular Formula | C₂H₃NaO₂ | C₂H₃NaO₂·3H₂O |

| Molecular Weight | 82.03 g/mol [2][7] | 136.08 g/mol [4][7] |

| CAS Number | 127-09-3[2] | 6131-90-4[9] |

| Melting Point | 324 °C (decomposes)[9][10] | ~58 °C[9][11] |

| Density | ~1.528 g/cm³[9][10] | ~1.45 g/cm³[9][10] |

| pKa (of acetic acid) | 4.76 | 4.76 |

| Solubility in Water | 123.3 g/100 mL at 20 °C[9] | 1 g dissolves in ~0.8 mL of water.[5][6] |

| Solubility in Alcohol | Moderately soluble.[10] | 1 g dissolves in ~19 mL of alcohol.[5][6] |

Crystal Structure: The crystal structure of anhydrous sodium acetate consists of alternating layers of sodium-carboxylate and methyl groups.[9] The trihydrate form's structure is characterized by a distorted octahedral coordination at the sodium atom. These adjacent octahedra share edges, forming one-dimensional chains that are linked into a three-dimensional network by hydrogen bonding between acetate ions and the water of hydration.[9]

Pharmacopeial Specifications

For use in pharmaceutical applications, sodium acetate must comply with the stringent standards set forth by national and international pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). These monographs define the identity, purity, and quality of the substance.

| Parameter | USP Specifications (Trihydrate) | EP/BP Specifications (Trihydrate) | JP Specifications (Trihydrate) |

| Assay | 99.0% to 101.0% (dried basis)[3][12] | 99.0% to 101.0% (dried substance)[4][5] | ≥ 99.0% |

| Appearance | Colorless, transparent crystals, or white, granular crystalline powder, or white flakes.[8] | Colorless crystals.[4][5] | Colorless crystals or a white crystalline powder.[8] |

| pH | 7.5 to 9.2 (30 mg/mL solution)[6][12] | 7.5 to 9.0 (5% solution)[5][8] | Acidity or alkalinity test must be met.[8] |

| Loss on Drying | 38.0% to 41.0%[6][12] | 39.0% to 40.5%[4][8] | 39.5% to 40.5% |

| Appearance of Solution | - | 10% solution is clear and colorless.[5][8] | 10% solution is clear and colorless.[8] |

| Insoluble Matter | ≤ 0.05%[12] | - | - |

| Chlorides | ≤ 0.035%[8][12] | ≤ 200 ppm[5] | ≤ 0.011%[8] |

| Sulfates | ≤ 0.005%[8] | ≤ 200 ppm[5] | ≤ 0.017%[8] |

| Heavy Metals | - | ≤ 10 ppm[4] | ≤ 10 ppm[8] |

| Calcium and Magnesium | Passes test (no turbidity produced)[12] | ≤ 50 ppm (as Ca)[5] | Passes test.[8] |

| Iron | - | ≤ 10 ppm[4] | ≤ 10 ppm |

Powder and Bulk Characteristics

The flowability and handling of powdered active pharmaceutical ingredients (APIs) and excipients are critical for manufacturing processes like blending, tablet compression, and capsule filling.[13] Key parameters used to characterize the powder properties of sodium acetate are outlined below. These values can vary based on crystallization method, particle size, and moisture content.

| Parameter | Description | Typical Range/Value |

| Angle of Repose | The angle of a conical pile produced when a powder is poured onto a flat surface; indicates interparticle friction.[14] | 25-40° (indicates fair to good flow) |

| Bulk Density (Aerated) | The mass of an untapped powder sample divided by its volume.[13][15] | 0.7 - 0.9 g/cm³ |

| Tapped Density | The density of a powder after being mechanically tapped to achieve maximum packing.[15][16] | 0.9 - 1.1 g/cm³ |

| Compressibility (Carr's Index) | The percentage difference between tapped and bulk densities, indicating flowability and compressibility.[13] | 15-25% (indicates fair to passable flow) |

| Hausner Ratio | The ratio of tapped density to bulk density; a value less than 1.25 indicates good flowability.[13] | 1.18 - 1.34 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in pharmacopeial monographs for the quality control of pharmaceutical-grade sodium acetate.

4.1 Determination of pH (as per USP <791>)

-

Principle: Direct potentiometric measurement of the pH of a prepared solution.

-

Methodology:

-

Prepare a solution in carbon dioxide-free water containing the equivalent of 30 mg of anhydrous sodium acetate per mL.[12]

-

Standardize a calibrated pH meter using appropriate standard buffer solutions.

-

Immerse the electrode in the sample solution and record the pH value once the reading has stabilized.

-

The result must be within the range of 7.5 to 9.2.[12]

-

4.2 Loss on Drying (as per USP <731>)

-

Principle: Measurement of the mass loss of a sample when dried under specified conditions, representing the water content.

-

Methodology:

-

Accurately weigh a sample of approximately 1.000 g of sodium acetate trihydrate in a tared drying bottle.

-

Place the sample in a drying oven preheated to 120 °C. For the trihydrate, the European Pharmacopoeia specifies introducing the substance while the oven is cold and then heating.[4]

-

Dry the sample at 120 °C until it reaches a constant weight.[6][12]

-

Calculate the percentage loss in weight. The result for the hydrous form must be between 38.0% and 41.0%.[12]

-

4.3 Assay (Non-aqueous Titration, as per USP)

-

Principle: Titration of the basic acetate ion in a non-aqueous acidic solvent.

-

Methodology:

-

Accurately weigh about 200 mg of the previously dried sodium acetate sample.[12]

-

Dissolve the sample in 25 mL of glacial acetic acid, warming gently if necessary to achieve complete dissolution.[12]

-

Add 2 drops of a suitable indicator, such as p-naphtholbenzein (B87086) TS or crystal violet TS.[7][12]

-

Titrate the solution with 0.1 N perchloric acid VS to the appropriate endpoint (e.g., a color change from yellow to green for p-naphtholbenzein).

-

Perform a blank determination and make any necessary corrections. Each mL of 0.1 N perchloric acid is equivalent to 8.203 mg of C₂H₃NaO₂.[7][12]

-

4.4 Determination of Bulk and Tapped Density

-

Principle: Measurement of the volume of a known mass of powder before and after mechanical tapping.

-

Methodology:

-

Weigh a specified amount of powder and carefully introduce it into a tared, dry graduated cylinder.

-

Record the initial, unsettled volume to calculate the bulk density (mass/volume).[16]

-

Place the cylinder in a mechanical tap density tester.

-

Operate the tester for a specified number of taps (B36270) (e.g., 10, 500, and 1250 taps) until the volume is constant.[16]

-

Record the final tapped volume and calculate the tapped density (mass/final volume).

-

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of pharmaceutical-grade sodium acetate according to pharmacopeial standards.

References

- 1. vinipul.com [vinipul.com]

- 2. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Acetate [doi.usp.org]

- 4. drugfuture.com [drugfuture.com]

- 5. Sodium Acetate BP Ph Eur EP Acetate USP IP FCC Manufacturers [anmol.org]

- 6. Sodium Acetate BP Ph Eur EP IP USP FCC Food Grade Manufacturers [mubychem.com]

- 7. fao.org [fao.org]

- 8. himedialabs.com [himedialabs.com]

- 9. Sodium acetate - Wikipedia [en.wikipedia.org]

- 10. Sodium acetate | 127-09-3 [chemicalbook.com]

- 11. What is Sodium Acetate - Properties & Specifications [wanwei-pva.com]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. researchgate.net [researchgate.net]

- 14. uspnf.com [uspnf.com]

- 15. measurlabs.com [measurlabs.com]

- 16. ovid.com [ovid.com]

The Pivotal Role of Sodium Acetate Monohydrate in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium acetate (B1210297) monohydrate, a simple salt of acetic acid, is an indispensable reagent in the molecular biologist's toolkit. Its versatility and cost-effectiveness have established it as a cornerstone in a multitude of applications, ranging from the routine precipitation of nucleic acids to the intricate process of protein crystallization. This technical guide provides a comprehensive overview of the core functions of sodium acetate monohydrate in molecular biology, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a deeper understanding and practical application of this essential compound.

Core Function 1: Precipitation of Nucleic Acids

The most prominent role of sodium acetate is in the ethanol (B145695) precipitation of DNA and RNA.[1][2][3] This process is fundamental for concentrating nucleic acids, removing contaminants, and changing the buffer composition of a sample.

Mechanism of Action:

The principle behind ethanol precipitation lies in altering the solubility of nucleic acids. DNA and RNA are soluble in aqueous solutions due to the hydration shell of water molecules surrounding their negatively charged phosphate (B84403) backbone. The addition of sodium acetate and ethanol disrupts this stable state in a two-step process:

-

Charge Neutralization: Sodium acetate dissociates in solution to provide positively charged sodium ions (Na⁺). These cations interact with the negatively charged phosphate groups (PO₃⁻) on the nucleic acid backbone, effectively neutralizing the charge.[1][4][5] This reduces the polarity of the nucleic acid molecule, making it less hydrophilic.[1][6]

-

Dehydration and Precipitation: Ethanol is a less polar solvent than water. Its addition to the solution lowers the dielectric constant, which enhances the electrostatic attraction between the Na⁺ ions and the phosphate groups.[5] Furthermore, ethanol displaces the water molecules from the hydration shell of the nucleic acids. With their charge neutralized and the hydration shell removed, the nucleic acids aggregate and precipitate out of the solution.

The following diagram illustrates the workflow of nucleic acid precipitation using sodium acetate and ethanol.

Quantitative Parameters for Nucleic Acid Precipitation

The efficiency of nucleic acid precipitation is dependent on several factors, including the concentration of reagents, temperature, and centrifugation parameters. The following table summarizes the typical quantitative data for DNA and RNA precipitation.

| Parameter | DNA Precipitation | RNA Precipitation | Small Nucleic Acid Precipitation |

| Sodium Acetate (3M, pH 5.2) Final Concentration | 0.3 M (1/10 volume)[1][4][7] | 0.3 M (1/10 volume)[8] | 0.3 M (1/10 volume)[9] |

| Ethanol Volume | 2 to 2.5 volumes of 100% ethanol[7][10] | 2.5 to 3 volumes of 100% ethanol[4][7] | 4 volumes of 100% ethanol[9] |

| Incubation Temperature | -20°C or on ice[7][10] | -20°C or on dry ice[8] | -20°C (overnight for maximum recovery)[9] |

| Incubation Time | At least 1 hour[10] to overnight | 30 minutes on dry ice or overnight at -20°C[8] | Overnight (16 hours)[9] |

| Centrifugation Speed | >12,000 x g (full speed in a microcentrifuge)[7][8] | >12,000 x g[6][8] | Top speed in a microcentrifuge[9] |

| Centrifugation Time | 15-30 minutes[7][8] | 15-30 minutes[6][8] | 30 minutes[9] |

| Wash Step | 70% ethanol[7][10] | 70% or 75% ethanol[6][8] | 80% ethanol[9] |

Experimental Protocols

Preparation of 3M Sodium Acetate Solution (pH 5.2)

-

Dissolve 408.1 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 800 mL of nuclease-free water.[7]

-

Adjust the pH to 5.2 with glacial acetic acid.[7]

-

Bring the final volume to 1 L with nuclease-free water.[7]

-

Sterilize by autoclaving.[11]

Protocol for DNA Precipitation

-

To your DNA sample, add 1/10th volume of 3M sodium acetate (pH 5.2).[7][10] Mix thoroughly by vortexing.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[7][10] Invert the tube several times to mix.

-

Incubate at -20°C for at least one hour to allow the DNA to precipitate.[10] For very dilute samples, a longer incubation period (overnight) is recommended.

-

Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C.[7]

-

Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be visible as a small white precipitate.

-

Wash the pellet by adding 500 µL to 1 mL of room-temperature 70% ethanol.[7][10] This step removes residual salts.

-

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

-

Carefully decant the ethanol.

-

Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry, as this can make the DNA difficult to resuspend.

-

Resuspend the DNA in a suitable volume of sterile TE buffer or nuclease-free water.

Protocol for RNA Precipitation

-

To your RNA sample, add 1/10th volume of 3M sodium acetate (pH 5.2).[8] Mix well.

-

Incubate at -20°C for at least 30 minutes or overnight for higher yields.[8]

-

Centrifuge at maximum speed for 30 minutes at 4°C.[8]

-

Discard the supernatant and wash the pellet with 75% ethanol.[8]

-

Centrifuge at maximum speed for 5 minutes.[8]

-

Remove the supernatant and air-dry the pellet for 10 minutes at room temperature.[8]

-

Resuspend the RNA in an appropriate volume of RNase-free water.[8]

Core Function 2: Buffering Agent

Sodium acetate, in conjunction with acetic acid, forms an effective buffer system in the acidic pH range of 3.6 to 5.6.[12][13] The maximum buffering capacity is around the pKa of acetic acid, which is approximately 4.76. This buffering capability is crucial for various molecular biology applications where a stable acidic environment is required.

The diagram below illustrates the equilibrium of the acetate buffer system.

Applications as a Buffer:

-

Gel Electrophoresis: Sodium acetate buffers are sometimes used in non-denaturing gel electrophoresis of proteins and nucleic acids, particularly when separation at an acidic pH is desired.[14]

-

Protein Crystallization: The acetate buffer system provides a stable pH environment that can be conducive to protein crystallization.[12][15] It is often included in crystallization screening kits.

-

Enzyme Assays: Many enzymatic reactions have optimal activity within a specific pH range. Sodium acetate buffers can be employed for assays involving enzymes that function in acidic conditions.

Preparation of a 0.1 M Sodium Acetate Buffer (pH 5.0)

-

Prepare stock solutions of 0.1 M acetic acid and 0.1 M sodium acetate.

-

To prepare 1 L of the buffer, mix the appropriate volumes of the stock solutions as determined by the Henderson-Hasselbalch equation. For a pH of 5.0, this will be approximately 14.8 mL of 0.1 M acetic acid and 85.2 mL of 0.1 M sodium acetate, with the final volume adjusted to 1 L with distilled water.

-

Alternatively, dissolve 8.2 g of sodium acetate in 800 mL of water, add glacial acetic acid to adjust the pH to 5.0, and then bring the volume to 1 L.

Core Function 3: Other Applications

Beyond its primary roles in precipitation and buffering, sodium this compound finds utility in other areas of molecular biology and biotechnology:

-

Carbon Source for Bacterial Culture: Sodium acetate can serve as a carbon source for the cultivation of certain bacteria.[2][13][16]

-

Protein Purification: It can be used in various steps of protein purification, such as in elution buffers for affinity chromatography and in dialysis to remove other salts.[17]

-

Recombinant Protein Expression: Studies have shown that the addition of sodium acetate to cell culture media can enhance the productivity of recombinant protein expression in systems like HEK293 cells.[18]

Conclusion

Sodium this compound is a multifaceted and indispensable reagent in molecular biology. Its fundamental role in the robust and efficient precipitation of DNA and RNA, coupled with its utility as a buffering agent and in other biotechnological applications, underscores its importance in both research and industrial settings. A thorough understanding of its chemical properties and the quantitative parameters governing its use, as detailed in this guide, is crucial for achieving reproducible and high-quality results in a wide array of molecular biology workflows.

References

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. nbinno.com [nbinno.com]

- 3. chemignition.com [chemignition.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. quora.com [quora.com]

- 6. RNA precipitation [protocols.io]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. RNA re-precipitation protocol [protocols.io]

- 9. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]

- 11. Sodium Acetate Buffer - General Lab Techniques [protocol-online.org]

- 12. Sodium acetate buffer solution for molecular biology [sigmaaldrich.com]

- 13. Sodium acetate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. Industrial Chemical Supplier Talks Uses Of Sodium Acetate — Bell Chem [bellchem.com]

- 17. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]

- 18. Frontiers | Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis [frontiersin.org]

understanding the hygroscopic nature of anhydrous sodium acetate

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium acetate (CH₃COONa) is the sodium salt of acetic acid, a white, crystalline powder known for its pronounced hygroscopic and deliquescent properties.[1][2] This guide provides a comprehensive technical overview of the hygroscopic nature of anhydrous sodium acetate, detailing the underlying mechanisms, influential factors, and quantitative analysis. It is intended for researchers, scientists, and drug development professionals who utilize or study this compound, particularly in applications where moisture sensitivity is a critical factor, such as in pharmaceuticals as a buffering agent and in drug formulations.[3]

The Hygroscopic and Deliquescent Nature of Anhydrous Sodium Acetate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] Anhydrous sodium acetate is highly hygroscopic, readily absorbing atmospheric moisture to form the more stable sodium acetate trihydrate (CH₃COONa·3H₂O).[2]

This process is driven by the strong affinity of the sodium and acetate ions for water molecules. The mechanism involves the adsorption of water molecules onto the surface of the anhydrous salt crystals, followed by absorption into the bulk material, leading to the formation of a hydrated crystal lattice.

Deliquescence

Anhydrous sodium acetate is also classified as a deliquescent substance, meaning it will absorb enough moisture from the air to dissolve and form a liquid solution.[2] This occurs when the vapor pressure of the resulting salt solution is lower than the partial pressure of water vapor in the atmosphere. The critical relative humidity at which this phenomenon begins is known as the Deliquescence Relative Humidity (DRH). For anhydrous sodium acetate, the DRH has been reported to be in the range of 39-42% relative humidity (RH).[2][4]

Below is a diagram illustrating the process of hygroscopic water absorption and deliquescence.

Quantitative Data

The hygroscopic nature of anhydrous sodium acetate can be quantified through various measurements. The following tables summarize key physical and chemical properties and provide representative data on its moisture sorption behavior.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | CH₃COONa |

| Molar Mass | 82.03 g/mol |

| Appearance | White, granular, hygroscopic powder |

| Melting Point | 324 °C (decomposes) |

| Solubility in Water (20°C) | 365 g/L |

| pH (30 g/L solution at 20°C) | 7.5 - 9.2 |

| Deliquescence Relative Humidity (DRH) | 39-42% |

Illustrative Moisture Sorption Isotherm Data

The following table presents illustrative data for the equilibrium moisture content (EMC) of anhydrous sodium acetate at various relative humidities at 25°C. This data is representative of a deliquescent substance with a DRH in the range of 39-42%.

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) | State of the Sample |

| 0 | 0.0 | Anhydrous solid |

| 10 | < 0.1 | Anhydrous solid with surface adsorption |

| 20 | 0.1 - 0.5 | Anhydrous solid with increasing surface adsorption |

| 30 | 0.5 - 1.0 | Solid, approaching deliquescence |

| 40 (DRH) | > 60.0 (formation of trihydrate and dissolution) | Deliquescence begins, formation of a saturated solution |

| 50 | Increases significantly | Aqueous solution |

| 60 | Increases significantly | Aqueous solution |

| 70 | Increases significantly | Aqueous solution |

| 80 | Increases significantly | Aqueous solution |

| 90 | Increases significantly | Aqueous solution |

European Pharmacopoeia Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Based on its deliquescent nature and rapid water uptake, anhydrous sodium acetate is considered very hygroscopic .

Experimental Protocols for Hygroscopicity Assessment

Several analytical techniques are employed to characterize the hygroscopic properties of materials like anhydrous sodium acetate.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of anhydrous sodium acetate (typically 5-15 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference mass.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a moisture sorption isotherm (change in mass vs. %RH).

Karl Fischer Titration

Karl Fischer titration is a standard method for the determination of water content in a sample.

Methodology:

-

Apparatus Setup: The Karl Fischer titrator is prepared with the appropriate reagents (a solution containing iodine, sulfur dioxide, a base, and a solvent like methanol).

-

Titrator Conditioning: The titration vessel is conditioned to a dry state by the titrator, which neutralizes any residual moisture in the solvent.

-

Sample Introduction: A precisely weighed amount of anhydrous sodium acetate is quickly introduced into the conditioned titration vessel. Due to its hygroscopic nature, this should be done in a controlled environment (e.g., a glove box with low humidity) to prevent atmospheric moisture absorption.

-

Titration: The sample is titrated with the Karl Fischer reagent. The iodine in the reagent reacts with the water from the sample in a 1:1 molar ratio.

-

Endpoint Detection: The endpoint is detected electrometrically when all the water has been consumed and excess iodine is present.

-

Calculation: The water content is calculated based on the volume of titrant used and the known concentration of water equivalent for the reagent.

European Pharmacopoeia Method (Static Method)

This method classifies the hygroscopicity of a substance based on its weight gain under specific conditions.

Methodology:

-

Sample Preparation: Weigh a sample of anhydrous sodium acetate into a tared container.

-

Controlled Environment: Place the open container in a desiccator containing a saturated solution of ammonium (B1175870) chloride, which maintains a relative humidity of approximately 80% at 25°C.

-

Storage: Store the desiccator at 25°C for 24 hours.

-

Final Weighing: After 24 hours, remove the container and re-weigh it.

-

Calculation: Calculate the percentage increase in mass.

-

Classification: Classify the hygroscopicity based on the table in section 3.3.

Factors Influencing Hygroscopicity

Several factors can influence the rate and extent of moisture absorption by anhydrous sodium acetate:

-

Relative Humidity: The primary driver for water absorption. Above the DRH (39-42%), the rate of absorption increases dramatically.

-

Temperature: Higher temperatures can increase the rate of water vapor diffusion but may also affect the equilibrium moisture content.

-

Particle Size and Surface Area: A smaller particle size and larger surface area will lead to a faster rate of moisture absorption.

-

Purity: The presence of impurities can affect the crystal structure and surface properties, potentially altering the hygroscopic behavior.

Applications in Research and Drug Development

The hygroscopic nature of anhydrous sodium acetate is a critical consideration in its various applications:

-

Pharmaceutical Formulations: In solid dosage forms, the anhydrous form is used where the absence of moisture is critical for the stability of the active pharmaceutical ingredient (API).[5] Its hygroscopicity necessitates controlled manufacturing environments and appropriate packaging.

-

Buffering Agent: In solution, it is used in combination with acetic acid to create buffer systems, particularly in injectable and ophthalmic formulations to maintain a stable pH.[5]

-

Dehydrating Agent: Its strong affinity for water allows it to be used as a dehydrating agent in certain chemical reactions.

-

Antimicrobial Properties: The hygroscopic nature of sodium acetate can contribute to an antimicrobial effect by reducing water activity in its immediate vicinity, thereby inhibiting microbial growth.

Handling and Storage

Due to its highly hygroscopic and deliquescent nature, proper handling and storage of anhydrous sodium acetate are essential to maintain its quality and performance:

-

Storage: Store in tightly sealed, airtight containers in a cool, dry, and well-ventilated area.

-

Handling: Minimize exposure to the atmosphere. Weighing and handling should be performed as quickly as possible, preferably in a low-humidity environment such as a glove box or a room with controlled humidity.

-

Packaging: Use packaging with a low moisture vapor transmission rate to protect the product during storage and transport.

Conclusion

Anhydrous sodium acetate is a highly hygroscopic and deliquescent compound that readily absorbs atmospheric moisture. Its interaction with water is characterized by a deliquescence relative humidity of 39-42%, above which it will dissolve to form an aqueous solution. Understanding and quantifying this behavior through techniques like Dynamic Vapor Sorption and Karl Fischer titration are crucial for its effective use in moisture-sensitive applications, particularly in the pharmaceutical industry. Proper handling and storage procedures are imperative to ensure the stability and efficacy of this versatile chemical.

References

Sodium Acetate Monohydrate as a Carbon Source for Microbial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate (B1210297), a readily available and cost-effective organic salt, serves as a crucial carbon source for the cultivation of a wide range of microorganisms.[1][2][3] Its utilization is of significant interest in various biotechnological applications, from the production of value-added chemicals and recombinant proteins to its role in wastewater treatment.[4][5][6] This technical guide provides a comprehensive overview of the core principles governing the use of sodium acetate monohydrate for microbial growth, with a focus on metabolic pathways, quantitative growth kinetics, and detailed experimental protocols relevant to research and drug development.

Microbial Metabolism of Acetate

Microorganisms have evolved diverse metabolic strategies to utilize acetate as a carbon and energy source. The central metabolic pathway for acetate assimilation converges on the production of acetyl-CoA, a key intermediate that feeds into various anabolic and catabolic routes.[4][7]

In the model organism Escherichia coli, two primary pathways are responsible for the conversion of acetate to acetyl-CoA:

-

High-Affinity Pathway (low acetate concentrations): In environments with low acetate levels, the enzyme acetyl-CoA synthetase (Acs) directly converts acetate to acetyl-CoA in an ATP-dependent manner.[8]

-

Low-Affinity Pathway (high acetate concentrations): At higher acetate concentrations, the concerted action of acetate kinase (AckA) and phosphotransacetylase (Pta) facilitates the conversion of acetate to acetyl-CoA via an acetyl-phosphate intermediate. This pathway can operate in reverse to generate acetate during overflow metabolism.[7][8]

Once formed, acetyl-CoA enters the central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt. The glyoxylate shunt is particularly critical for growth on two-carbon compounds like acetate as it bypasses the decarboxylation steps of the TCA cycle, conserving carbon for biomass synthesis.[7]

Signaling and Regulation

Acetate is not merely a nutrient; it also acts as a signaling molecule that can modulate gene expression and cellular physiology. In Bacillus subtilis, acetate has been shown to be involved in quorum sensing-like signaling and biofilm formation.[9] In E. coli, high concentrations of acetate can induce a stress response and alter the expression of numerous genes, including those involved in metabolism, cell replication, and stress tolerance.[7][10]

Quantitative Data on Microbial Growth

The efficiency of microbial growth on sodium acetate is dependent on the microorganism, culture conditions, and the concentration of acetate itself. High concentrations of acetate can be inhibitory to the growth of many bacteria, including E. coli.[4]

Table 1: Growth Kinetics of Various Microorganisms on Sodium Acetate

| Microorganism | Strain | Acetate Conc. (g/L) | Specific Growth Rate (h⁻¹) | Biomass Yield (g DCW/g acetate) | Experimental Conditions | Reference(s) |

| Escherichia coli | JM105 | 1-10 | Logarithmic decrease with increasing concentration | Not Reported | Batch culture | [4] |

| Escherichia coli | BW25113 | 10.5 (128 mM) | ~0.4 (from 0.75 without acetate) | Not Reported | Minimal medium with glucose, pH 7.4 | [9] |

| Pseudomonas putida | KT2440 | 5 | ~0.25 | ~0.2 | Minimal medium, shake flask | [2] |

| Bacillus sp. | Not Specified | 10 - 60 | Dependent on concentration and pH | 0.19 - 0.30 | Synthetic medium, pH 7-9 | [11] |

| Lactobacillus johnsonii | NCC 533 | 1.0 (12 mM) | Slower than with higher concentrations | Not Reported | Chemically defined medium, anaerobic | [12] |

Table 2: Recombinant Protein Production using Sodium Acetate

| Microorganism | Strain | Product | Acetate Concentration | Product Yield | Experimental Conditions | Reference(s) |

| Escherichia coli | BL21(DE3) | MNEI (sweet protein) | 0.4% (w/v) | ~180 mg/L | PYA8 medium with 0.5% yeast extract, lactose (B1674315) induction | [13] |

| Escherichia coli | MEC697 | β-galactosidase | Not specified as primary source, but lower accumulation observed | Two-fold greater than wild-type in batch culture | Defined medium with glucose, fed-batch | [14] |

Experimental Protocols

Protocol 1: Determination of Microbial Growth Kinetics on Sodium Acetate Minimal Medium

This protocol outlines the steps to determine the specific growth rate and biomass yield of a bacterial strain using sodium acetate as the sole carbon source.

1. Media Preparation (per liter):

-

M9 Minimal Medium Base:

-

6.78 g Na₂HPO₄

-

3 g KH₂PO₄

-

1 g NH₄Cl

-

0.5 g NaCl

-

-

Autoclave the base medium.

-

Separately autoclave and add the following sterile solutions:

-

1 mL of 1 M MgSO₄·7H₂O

-

100 µL of 1 M CaCl₂

-

1 mL of trace metal stock solution

-

A filter-sterilized solution of sodium this compound to the desired final concentration (e.g., 2 g/L).[15]

-

-

Trace Metal Stock Solution (per liter):

-

2.5 g FeSO₄·7H₂O

-

2 g MnCl₂·4H₂O

-

0.8 g CoCl₂

-

0.4 g ZnSO₄·7H₂O

-

0.2 g CuCl₂

-

0.2 g Na₂MoO₄·2H₂O

-

1 g Thiamine[15]

-

2. Inoculum Preparation:

-

Inoculate a single colony of the desired bacterial strain into 5 mL of a rich medium (e.g., LB broth) and incubate overnight at the optimal temperature with shaking.

-

The next day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile M9 minimal medium base without a carbon source. Repeat this washing step twice to remove any residual rich medium.

3. Growth Curve Determination:

-

Inoculate a flask containing the prepared sodium acetate minimal medium with the washed cells to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Incubate the culture at the optimal temperature with vigorous shaking.

-

Monitor the growth by measuring the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) using a spectrophotometer.

-

Continue measurements until the culture reaches the stationary phase.

4. Data Analysis:

-

Plot the natural logarithm of the OD₆₀₀ values against time.

-

The specific growth rate (µ) is the slope of the linear portion of this plot during the exponential growth phase.

-

To determine the biomass yield, collect a known volume of the culture at the end of the exponential phase, centrifuge, wash the pellet with sterile saline, and dry it at a constant temperature (e.g., 80°C) until a constant weight is achieved to determine the dry cell weight (DCW).

-

Measure the concentration of acetate in the medium at the beginning and end of the exponential phase using methods like HPLC.

-

Calculate the biomass yield as the grams of DCW produced per gram of acetate consumed.

Protocol 2: Proteomic Analysis of Bacteria Grown on Sodium Acetate

This protocol provides a general workflow for comparing the proteome of bacteria grown on sodium acetate versus a control carbon source like glucose.

1. Cell Culture and Harvesting:

-

Grow the bacterial strain in minimal medium with either sodium acetate or glucose as the sole carbon source, as described in Protocol 1.

-

Harvest the cells during the mid-exponential growth phase by centrifugation at a low temperature (e.g., 4°C) to minimize changes in protein expression.

-

Wash the cell pellets with a suitable ice-cold buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Immediately freeze the cell pellets in liquid nitrogen and store them at -80°C until protein extraction.

2. Protein Extraction:

-

Resuspend the frozen cell pellet in a lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the specific proteomic workflow (e.g., for 1D-PAGE or LC-MS/MS). A common lysis buffer includes Tris-HCl, and a detergent like SDS.

-

Lyse the cells using a suitable method such as sonication or a French press on ice.

-

Centrifuge the lysate at high speed to pellet the cell debris.

-

Collect the supernatant containing the soluble proteins.

3. Protein Quantification and Preparation for Analysis:

-

Quantify the total protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

-

For 1D-PAGE analysis, mix a specific amount of protein with Laemmli sample buffer and heat at 95°C for 5 minutes before loading onto an SDS-PAGE gel.[16]

-

For LC-MS/MS analysis, the proteins are typically digested into peptides. This involves reduction, alkylation, and digestion with a protease like trypsin.[17] The resulting peptides are then desalted and concentrated.

4. Proteomic Analysis:

-

1D-PAGE: Run the prepared protein samples on an SDS-PAGE gel to separate proteins based on their molecular weight. Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue). Differentially expressed protein bands can be excised and identified using mass spectrometry.[16]

-

LC-MS/MS: Analyze the prepared peptide samples using a liquid chromatography system coupled to a mass spectrometer. The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to identify the peptides and, consequently, the proteins from which they originated by searching against a protein sequence database. Quantitative proteomics can be performed using various labeling (e.g., iTRAQ, TMT) or label-free (e.g., spectral counting, peak intensity) methods.[17]

5. Data Analysis:

-

Identify proteins that are differentially expressed between the sodium acetate and glucose growth conditions.

-

Perform bioinformatic analysis to categorize the differentially expressed proteins by their function and metabolic pathway to understand the cellular response to growth on acetate.

Visualizations

Metabolic Pathways

Caption: Central metabolic pathways for sodium acetate utilization in bacteria.

Experimental Workflow

Caption: Experimental workflow for analyzing microbial growth on sodium acetate.

Conclusion

Sodium this compound is a versatile and valuable carbon source for microbial cultivation with wide-ranging applications in biotechnology and drug development. A thorough understanding of the underlying metabolic pathways, microbial growth kinetics, and appropriate experimental methodologies is essential for its effective utilization. This guide provides a foundational framework for researchers and scientists to design and execute experiments aimed at harnessing the potential of sodium acetate for microbial growth and the production of desired biomolecules. The provided protocols and data serve as a starting point for further optimization and exploration in specific research and development contexts.

References

- 1. The Key to Acetate: Metabolic Fluxes of Acetic Acid Bacteria under Cocoa Pulp Fermentation-Simulating Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flux balance analysis reveals acetate metabolism modulates cyclic electron flow and alternative glycolytic pathways in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of growth, acetate production, and acetate inhibition of Escherichia coli strains in batch and fed-batch fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternate routes to acetate tolerance lead to varied isoprenol production from mixed carbon sources in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Global expression profiling of acetate-grown Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global Analysis of Escherichia coli Gene Expression during the Acetate-Induced Acid Tolerance Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acetate formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving Acetate Tolerance of Escherichia coli by Rewiring Its Global Regulator cAMP Receptor Protein (CRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteomic Analysis on Acetate Metabolism in Citrobacter sp. BL-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Global Proteomic Analysis Reveals High Light Intensity Adaptation Strategies and Polyhydroxyalkanoate Production in Rhodospirillum rubrum Cultivated With Acetate as Carbon Source [frontiersin.org]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium acetate (B1210297) monohydrate (CH₃COONa·H₂O). It details the multi-stage decomposition process, encompassing dehydration and subsequent breakdown of the anhydrous salt, supported by quantitative data, detailed experimental protocols, and a mechanistic visualization. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal behavior of this compound.

Introduction

Sodium acetate is a widely used compound in various scientific and industrial applications, including as a buffering agent, a food additive, and in heating pads. Its thermal behavior is of critical importance for its use in manufacturing, chemical synthesis, and pharmaceutical applications where it might be subjected to elevated temperatures. The thermal decomposition of its hydrated form, sodium acetate monohydrate, is a multi-step process involving the loss of water followed by the breakdown of the anhydrous salt into various gaseous and solid products. Understanding the temperatures at which these events occur, the nature of the evolved products, and the kinetics of the decomposition is essential for process optimization and safety.

Stages of Thermal Decomposition

The thermal decomposition of sodium this compound proceeds through two principal stages:

-

Dehydration: The initial stage involves the loss of the water of hydration to form anhydrous sodium acetate.

-

Decomposition of Anhydrous Sodium Acetate: At higher temperatures, the anhydrous salt undergoes further decomposition into solid and gaseous products. The composition of these products can vary depending on the experimental conditions such as temperature and atmosphere.

Dehydration of Sodium this compound

Sodium this compound begins to lose its water of hydration at temperatures around 58 °C, which is also its melting point[1]. The complete dehydration to form anhydrous sodium acetate typically occurs in the temperature range of 100 °C to 120 °C[2]. This process is an endothermic event, which can be readily observed using techniques such as Differential Scanning Calorimetry (DSC).

Decomposition of Anhydrous Sodium Acetate

The thermal decomposition of anhydrous sodium acetate is more complex and can proceed via multiple pathways. The primary decomposition route in an inert atmosphere, occurring at temperatures above 410 °C, yields acetone (B3395972) ((CH₃)₂CO) and sodium carbonate (Na₂CO₃). This reaction is believed to follow second-order kinetics.

However, other decomposition products have been reported, particularly at higher temperatures or under different atmospheric conditions. At temperatures around 500 °C, the evolution of acetic acid (CH₃COOH), carbon monoxide (CO), carbon dioxide (CO₂), and the formation of sodium oxide (Na₂O) have been suggested[3][4]. Under hydrothermal conditions, the decomposition can also produce methane (B114726) (CH₄) and hydrogen (H₂)[5].

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of sodium this compound, compiled from various analytical studies.

Table 1: Thermal Decomposition Stages of Sodium this compound

| Stage | Process | Temperature Range (°C) | Mass Loss (%) | Primary Solid Product |

| 1 | Dehydration | 58 - 120 | ~12.9% | Anhydrous Sodium Acetate (CH₃COONa) |

| 2 | Decomposition | > 410 | Varies | Sodium Carbonate (Na₂CO₃) or Sodium Oxide (Na₂O) |

Table 2: Evolved Gaseous Products from the Decomposition of Anhydrous Sodium Acetate

| Gaseous Product | Chemical Formula | Temperature Range of Evolution (°C) | Analytical Method |

| Acetone | (CH₃)₂CO | > 410 | TGA, Py-GC-MS |

| Acetic Acid | CH₃COOH | ~500 | Qualitative Observation |

| Methane | CH₄ | > 380 (hydrothermal) | Hydrothermal Gasification |

| Carbon Monoxide | CO | ~500 | SDS Data |

| Carbon Dioxide | CO₂ | ~500 | SDS Data |

| Hydrogen | H₂ | > 400 (hydrothermal) | Hydrothermal Gasification |

Experimental Protocols

This section outlines detailed methodologies for the key experiments used to characterize the thermal decomposition of sodium this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and mass losses associated with the dehydration and decomposition of sodium this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) capable of heating to at least 800 °C.

-

Sample Preparation: A small, accurately weighed sample of sodium this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Heating Program: The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events. The percentage mass loss for each step is calculated and correlated with the theoretical mass loss for dehydration and subsequent decomposition reactions.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and enthalpy changes of thermal events such as melting, dehydration, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter (DSC).

-

Sample Preparation: A small, accurately weighed sample of sodium this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of nitrogen or argon is maintained in the sample chamber.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature above the final decomposition point (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the peak temperatures of endothermic and exothermic events. The enthalpy change (ΔH) for each transition can be calculated by integrating the area under the corresponding peak.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of sodium acetate.

Methodology:

-

Instrument: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

-

Sample Preparation and TGA Conditions: As described in the TGA protocol (Section 4.1).

-

EGA Conditions:

-